molecular formula C23H18N4O2S B2752198 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 537668-13-6

2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2752198
CAS No.: 537668-13-6
M. Wt: 414.48
InChI Key: OZNZCLDUKYWNAB-UHFFFAOYSA-N
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Description

This compound (CAS: 536704-83-3) features a pyrimido[5,4-b]indole core substituted with a 3-methyl group and a 4-oxo moiety. A sulfanyl (-S-) linker bridges the pyrimidoindole system to an acetamide group, which is further functionalized with a naphthalen-1-yl (1-naphthyl) substituent. The molecule’s structural complexity arises from the fused heterocyclic system and the naphthyl group, which may enhance π-π stacking interactions in biological targets. Its molecular formula is C₂₈H₂₂N₄O₂S, with a molecular weight of 478.57 g/mol .

Properties

IUPAC Name

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-27-22(29)21-20(16-10-4-5-11-18(16)25-21)26-23(27)30-13-19(28)24-17-12-6-8-14-7-2-3-9-15(14)17/h2-12,25H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNZCLDUKYWNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic synthesis techniques. The synthetic route generally starts with the preparation of the pyrimidoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The thioether linkage is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the pyrimidoindole core. Finally, the naphthylacetamide moiety is attached through amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidoindole core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.

Biology

Due to its structural properties, this compound has potential applications in studying interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound's heterocyclic structure suggests possible pharmacological activities:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in signaling pathways.
  • Receptor Interaction : Potential to bind to various receptors, modulating their activity.

Research indicates that 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell growth. For instance, related pyrimidoindole derivatives have been evaluated for their anticancer efficacy against various cancer cell lines with promising results.
    CompoundCell Line TestedPercent Growth Inhibition
    Compound ASNB-1986.61%
    Compound BOVCAR-885.26%
    Compound CNCI-H4075.99%
  • Anti-inflammatory Activity : The compound may influence cytokine production, potentially modulating immune responses.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrimidoindole derivatives, it was found that modifications to the core structure significantly impacted their efficacy against cancer cell lines. The study highlighted the importance of structural features in determining biological activity.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that compounds similar to 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide could effectively inhibit enzymes involved in critical metabolic pathways.

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyrimidoindole core may interact with nucleic acids or proteins, potentially inhibiting or modulating their functions. The thioether and naphthylacetamide groups may enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Several analogs of the target compound have been synthesized by modifying the acetamide’s N-substituent or the pyrimidoindole core (Table 1). Key examples include:

Compound Name Substituent on Acetamide Pyrimidoindole Core Modification Yield (%) Key Biological Activity Reference
N-Cyclopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide Cyclopentyl 3-Phenyl 76 TLR4 modulation (IC₅₀: ~1.2 µM)
N-(Naphthalen-2-yl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide Naphthalen-2-yl 3-Phenyl 61 TLR4 selectivity (IC₅₀: 0.8 µM)
N-(1H-Indazol-6-yl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide 1H-Indazol-6-yl 3-Phenyl 50 Moderate anti-inflammatory
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide Furfuryl 3-Phenyl 83.6 Low cytotoxicity

Key Observations :

  • Naphthyl Position Matters : The target compound’s 1-naphthyl group (vs. 2-naphthyl in compound 18, ) may alter binding pocket interactions due to steric and electronic differences.
  • Heterocyclic Substituents : Indazole and furan derivatives (compounds 20 and 19, ) show reduced TLR4 activity but improved cytotoxicity profiles, suggesting a trade-off between potency and safety.
Oxidation State of the Sulfur Linker

The oxidation state of the sulfur atom significantly impacts activity:

  • Sulfanyl (-S-) : Present in the target compound; optimal for TLR4 binding .
  • Sulfinyl (-SO-) : Compound 3 () showed weaker activity (IC₅₀: >10 µM), likely due to reduced hydrophobicity .
  • Sulfonyl (-SO₂-) : Compound 2 () exhibited negligible activity, highlighting the importance of the thioether linker .
Core Heterocycle Modifications

Replacing the pyrimidoindole core with other fused systems alters bioactivity:

  • Thieno[2,3-d]pyrimidin-4-one Core (): A sulfur-containing analog (CAS: 379236-43-8) showed reduced TLR4 affinity but enhanced solubility due to the thiophene ring’s polarity .
  • Pyrimido[4,5-d]pyrimidin-2-one Core (): Compound 11p demonstrated superior kinase inhibition but poor TLR4 selectivity, indicating core-dependent target promiscuity .

Biological Activity

The compound 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule characterized by its unique heterocyclic structure. It features a pyrimidoindole core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula: C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S and a molecular weight of 438.53 g/mol. Its structure includes:

  • A pyrimidoindole core , which contributes to its biological activity.
  • A thioether linkage , enhancing its chemical reactivity.
  • An N-(naphthalen-1-yl)acetamide moiety , which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Modulation of Enzyme Activity : The compound can potentially inhibit or activate various enzymes involved in cellular signaling pathways.
  • Cytokine Production : Research indicates that modifications in the pyrimidoindole scaffold can affect the production of cytokines such as IL-6 and IP-10, which are critical in immune responses .

1. Antimicrobial Activity

Preliminary studies have shown that compounds similar to 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMicrobial Inhibition Concentration (MIC)Bacterial Strain
Compound 80.004 mg/mLE. cloacae
Compound 110.008 mg/mLS. aureus
Compound 120.015 mg/mLE. coli

These results suggest that the structural features of the compound play a crucial role in its antimicrobial efficacy .

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through SAR studies. Modifications at specific positions on the pyrimidoindole scaffold have demonstrated varying levels of COX inhibitory activity:

CompoundIC50 (µM)Activity
Compound 9b0.25Better than celecoxib (IC50 = 1.11 µM)
Compound 11c0.89Moderate activity

These findings indicate that certain derivatives may offer therapeutic benefits in managing inflammation-related conditions .

3. Cytotoxicity Assessment

Cytotoxicity assays using human normal fetal lung fibroblast MRC-5 cell lines revealed that most compounds derived from this scaffold exhibited low toxicity at concentrations up to 10μM10\mu M, with cell viability remaining above 90% compared to controls . This suggests a favorable safety profile for further development.

Case Studies and Research Findings

A detailed investigation into the structure–activity relationship revealed that:

  • The presence of sulfur in the thioacetamide moiety is critical for maintaining biological activity.
  • Substituents at the N5 position can significantly alter cytotoxicity without compromising TLR4 agonist activity .
  • Compounds with shorter alkyl substituents at N5 exhibited reduced toxicity while retaining immune-modulating effects.

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